3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile
Overview
Description
3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that contains both an imidazole and a pyridine ring
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can target a variety of proteins and enzymes . For instance, some imidazole derivatives have been found to target the C522 residue of p97, a protein involved in various cellular processes .
Mode of Action
They can interact with their targets in various ways, often leading to changes in the function or activity of the target . For example, some imidazole derivatives have been found to inhibit the function of their target proteins, leading to therapeutic effects .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . For instance, some imidazole derivatives have been found to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and progression .
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the action of imidazole derivatives can be influenced by various factors, including the ph of the environment, the presence of other substances, and the temperature .
Biochemical Analysis
Biochemical Properties
3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known for its ability to act as a ligand, binding to metal ions and forming coordination complexes. This property allows this compound to interact with metalloenzymes, potentially inhibiting or activating their catalytic activities. Additionally, the amino group can form hydrogen bonds with amino acid residues in proteins, influencing protein folding and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and downstream signaling events. This can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis . Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering metabolite levels and fluxes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, either inhibiting or activating their functions. For example, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the catalytic site. Alternatively, it may bind to allosteric sites, inducing conformational changes that modulate enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo hydrolysis or oxidation over extended periods . These degradation processes can lead to the formation of metabolites with different biochemical properties, potentially altering the compound’s effects on cells and tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . It is important to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing its potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be taken up by cells through active transport mechanisms, such as those involving solute carrier (SLC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-cyano-3-aminopyridine with imidazole under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Biological Studies: The compound can be used as a probe to study enzyme interactions and other biological processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-(1H-imidazol-1-yl)pyridine: Lacks the nitrile group but shares similar structural features.
6-(1H-Imidazol-1-yl)pyridine-2-carbonitrile: Lacks the amino group but retains the nitrile and imidazole functionalities.
Uniqueness
3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
3-amino-6-imidazol-1-ylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-8-7(11)1-2-9(13-8)14-4-3-12-6-14/h1-4,6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDMBTXBVQTNCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C#N)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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